4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS number
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS number
An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic applications. This document delves into its fundamental properties, synthesis, strategic applications in drug discovery, and essential safety protocols, grounded in authoritative scientific principles.
Core Compound Identification and Properties
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a substituted five-membered heterocyclic compound. The presence of a bromine atom and two methyl groups on the triazole ring provides specific steric and electronic properties that can be exploited in molecular design.
Chemical Abstract Service (CAS) Number : 942060-54-0 [1][2][3]
Physicochemical & Computed Properties
A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆BrN₃ | [3][4] |
| Molecular Weight | 176.017 g/mol | |
| Exact Mass | 174.97500 Da | [3] |
| Purity | Typically ≥95-97% | [5] |
| Boiling Point | 244°C at 760 mmHg | [3] |
| Density | 1.776 g/cm³ | [3] |
| Flash Point | 101.392°C | [3] |
| Refractive Index | 1.639 | [3] |
| XLogP3 (Predicted) | 1.7 | [3][4] |
| InChI Key | FFQGJCDYFLYVPU-UHFFFAOYSA-N | [3] |
Synthesis Pathway and Mechanistic Considerations
While specific, detailed preparations for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole are not extensively published in peer-reviewed literature, a logical synthetic route can be derived from established methodologies for N-alkylation of related triazole systems. The most plausible approach involves the selective methylation of a suitable brominated triazole precursor.
A likely precursor would be 4-bromo-5-methyl-2H-1,2,3-triazole. The synthesis would proceed via N-alkylation. The choice of methylating agent and base is critical to control regioselectivity, as alkylation can occur at different nitrogen atoms of the triazole ring.
Caption: Proposed synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.
Exemplary Experimental Protocol (Derived from Analogous Syntheses)
This protocol is based on established methods for the N-methylation of brominated triazoles, such as the synthesis of 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[6] Researchers should optimize these conditions for the specific substrate.
Objective: To synthesize 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole via N-methylation.
Materials:
-
4-Bromo-5-methyl-2H-1,2,3-triazole (starting material)
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-bromo-5-methyl-2H-1,2,3-triazole (1.0 eq) in anhydrous THF.
-
Base Addition: Add anhydrous potassium carbonate (1.0-1.2 eq) to the solution. The use of a solid base like K₂CO₃ facilitates product workup compared to soluble bases.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the exothermic nature of the alkylation and improve selectivity.
-
Methylation: Slowly add iodomethane (1.1-1.3 eq) dropwise to the stirred suspension. The stoichiometry is slightly in excess to ensure complete consumption of the starting material.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[6]
-
Workup & Extraction:
-
Quench the reaction by carefully adding deionized water.
-
If THF was used, it can be partially removed under reduced pressure.
-
Extract the aqueous phase three times with a suitable organic solvent like MTBE or ethyl acetate.[6]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization/precipitation from a solvent system like MTBE/hexane to yield the pure product.[6]
-
Role in Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole moiety is considered a "privileged scaffold" in modern drug discovery.[7][8] Its value stems from a combination of high chemical stability, synthetic accessibility (often via "click chemistry"), and its ability to act as a versatile pharmacophore and bioisostere.[8][9]
Key Attributes of the 1,2,3-Triazole Scaffold:
-
Bioisostere: The triazole ring is an excellent bioisostere for amide bonds, esters, and other five-membered heterocycles.[7][9] This allows medicinal chemists to replace metabolically labile groups with the stable triazole core, often improving pharmacokinetic properties like resistance to hydrolysis.[10]
-
Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets like proteins and enzymes.[9]
-
Dipole Moment: The significant dipole moment of the triazole ring can enhance molecular recognition and binding affinity.[10]
-
Linker Unit: The scaffold serves as a rigid and stable linker to connect different pharmacophoric fragments, allowing for precise spatial orientation of functional groups.[8]
Caption: Versatile roles of the 1,2,3-triazole scaffold in drug design.
The specific substitution pattern of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole makes it a valuable building block. The bromine atom is a key functional handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
Safety, Handling, and Storage
As a brominated heterocyclic compound, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole requires careful handling. The following guidelines are based on safety data for structurally related compounds.[11][12][13]
Hazard Identification
-
Skin Irritation: May cause skin irritation upon contact.[12][13]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[12]
-
Harmful if Swallowed: May be harmful if ingested.[12]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][11][14]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[11][13]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use.[11]
-
Skin Protection: Wear a lab coat or impervious clothing to prevent skin contact.[13][14]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12][14]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[11][14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][12] Recommended storage is under an inert atmosphere at 2-8°C.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.
Conclusion
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (CAS: 942060-54-0) is a valuable heterocyclic building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the versatile chemistry of the 1,2,3-triazole core and the reactive bromine handle, provides a powerful platform for developing novel molecular entities. A thorough understanding of its properties, synthesis, and handling protocols is essential for its effective and safe utilization in a research setting.
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